molecular formula C22H16ClN3O5 B15041998 (4Z)-2-(3-chlorophenyl)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-chlorophenyl)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15041998
M. Wt: 437.8 g/mol
InChI Key: NDCRXQRZHWQJIZ-UNOMPAQXSA-N
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Description

(4Z)-1-(3-CHLOROPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methoxy-nitrophenyl group, and a furan ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-CHLOROPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the methoxy and nitro groups. The chlorophenyl group is then attached through a series of substitution reactions. The final step involves the formation of the pyrazolone ring through cyclization reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-CHLOROPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(4Z)-1-(3-CHLOROPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-CHLOROPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-1-(3-CHLOROPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16ClN3O5

Molecular Weight

437.8 g/mol

IUPAC Name

(4Z)-2-(3-chlorophenyl)-4-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C22H16ClN3O5/c1-13-19(22(27)25(24-13)15-5-3-4-14(23)10-15)12-17-7-9-20(31-17)18-8-6-16(26(28)29)11-21(18)30-2/h3-12H,1-2H3/b19-12-

InChI Key

NDCRXQRZHWQJIZ-UNOMPAQXSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)C4=CC(=CC=C4)Cl

Origin of Product

United States

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